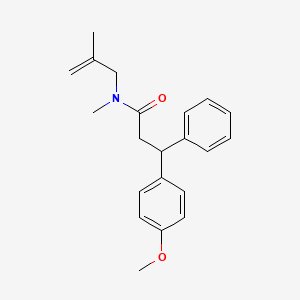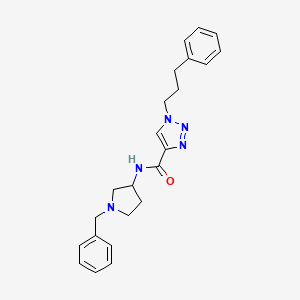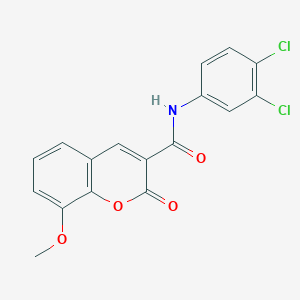![molecular formula C22H15N3O4S B6023480 2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B6023480.png)
2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound . The molecule also includes a 4-nitrophenyl group and a phenyl group, which are aromatic rings, and an oxoethylthio group, which contains sulfur and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic system containing two nitrogen atoms and one oxygen atom . The 4-nitrophenyl and phenyl groups are aromatic rings, which contribute to the compound’s stability and reactivity. The oxoethylthio group contains sulfur and oxygen atoms, which may also influence the compound’s properties .Wissenschaftliche Forschungsanwendungen
NitroQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NitroQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. NitroQ has also been shown to have antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of NitroQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. NitroQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
NitroQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. NitroQ has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. NitroQ has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
NitroQ has several advantages for lab experiments, including its ease of synthesis, high potency against cancer cells, and low toxicity in normal cells. However, NitroQ has several limitations, including its poor solubility in water, which can limit its use in certain experiments. NitroQ also has limited stability under certain conditions, which can affect its potency and purity.
Zukünftige Richtungen
There are several future directions for the research on NitroQ, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. The use of NitroQ in combination with other anticancer agents is also an area of interest, as it may enhance its efficacy and reduce the risk of drug resistance. Further studies are required to fully understand the potential of NitroQ and its derivatives as therapeutic agents.
Synthesemethoden
NitroQ can be synthesized through a multistep process that involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol to yield NitroQ. The purity and yield of NitroQ can be improved by using various purification techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-20(15-10-12-17(13-11-15)25(28)29)14-30-22-23-19-9-5-4-8-18(19)21(27)24(22)16-6-2-1-3-7-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHXGIXDRPFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)
![5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6023431.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B6023438.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-3-methylbenzamide](/img/structure/B6023439.png)

![methyl 2-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6023448.png)
![5-bromo-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B6023455.png)
![N~1~-[(1-cyclopentyl-3-piperidinyl)methyl]-N~1~-[2-(1-piperidinyl)ethyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6023466.png)

![methyl 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6023495.png)